
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that contains both pyrazine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole typically involves the reaction of pyrazine derivatives with trifluoromethylated pyrazole precursors. Common synthetic routes include:
Cyclization Reactions: Starting from pyrazine-2-carboxylic acid and trifluoromethylhydrazine, cyclization can be induced under acidic or basic conditions to form the desired pyrazole ring.
Condensation Reactions: Pyrazine-2-carbaldehyde can be condensed with trifluoromethylhydrazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and condensation reactions, optimized for high yield and purity. These methods may use continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under reflux conditions.
Major Products
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of pyrazine-2-methyl derivatives.
Substitution: Formation of halogenated pyrazine and pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes and modulation of signal transduction pathways in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridines: Valued for their luminescent properties and versatility in various applications.
Uniqueness
5-(Pyrazine-2-YL)-3-(trifluoromethyl)pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
Propiedades
Fórmula molecular |
C8H5F3N4 |
|---|---|
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyrazine |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)7-3-5(14-15-7)6-4-12-1-2-13-6/h1-4H,(H,14,15) |
Clave InChI |
ZYZHSFOVCXQDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NNC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


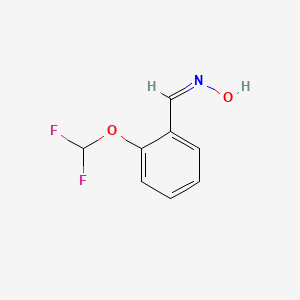
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
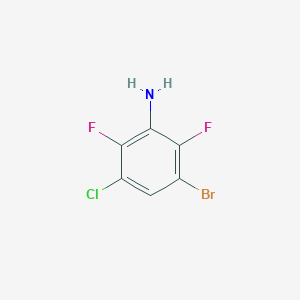
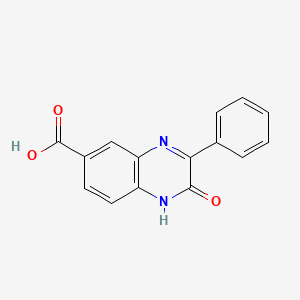
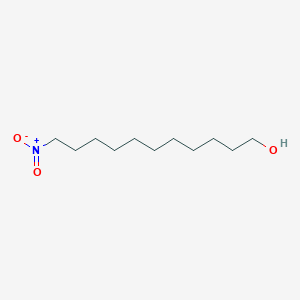

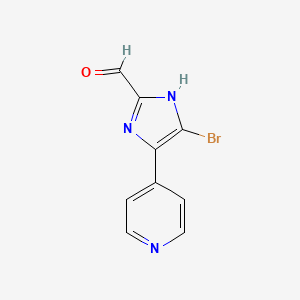
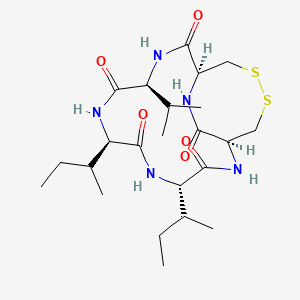
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
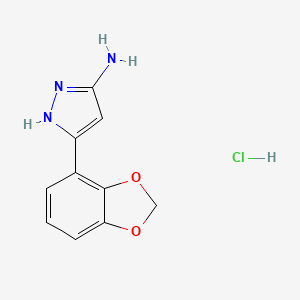
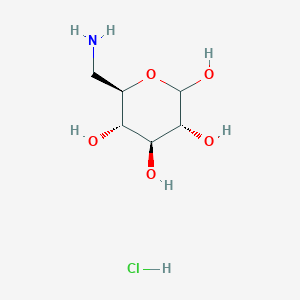
![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
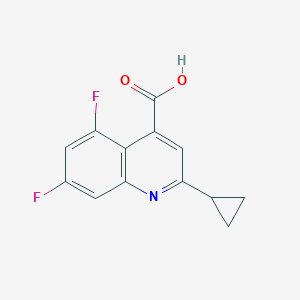
![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
